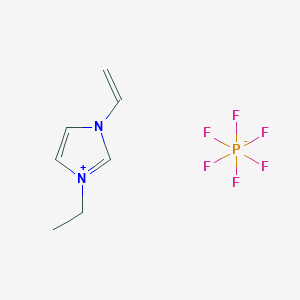

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is an ionic liquid with the molecular formula C7H11F6N2P. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents. This compound is often used in organic synthesis and catalysis due to its ability to stabilize reactive intermediates and facilitate various chemical reactions .

Mecanismo De Acción

Target of Action

The primary target of 1-Vinyl-3-Ethylimidazolium Hexafluorophosphate is the LiFePO4 cathodes in lithium-ion batteries . The compound acts as a cross-linked and conductive binder, enhancing the electrochemical performance of the electrodes .

Mode of Action

This compound interacts with its targets by forming a strong adhesion/cohesion with the LiFePO4 cathodes . This interaction helps maintain an integrated cathode structure during hundreds of cycles without cracks and delamination .

Biochemical Pathways

The ionic structure of this compound contributes to the transport of Li+ ions between the cathode interfaces with low polarization . This process is crucial for the functioning of lithium-ion batteries.

Result of Action

The result of this compound’s action is an enhanced electrochemical performance of the LiFePO4 cathodes . Specifically, the cathodes exhibit an excellent rate performance with a high specific capacity and remarkable cycle stability .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and light, which are crucial for the photopolymerization process used to synthesize the compound . .

Métodos De Preparación

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be synthesized through a two-step process:

Synthesis of 1-Vinyl-3-Ethylimidazolium Chloride: This involves the reaction of 1-vinylimidazole with ethyl chloride under reflux conditions to form 1-vinyl-3-ethylimidazolium chloride.

Ion Exchange Reaction: The chloride ion in 1-vinyl-3-ethylimidazolium chloride is then exchanged with hexafluorophosphate ion using a suitable hexafluorophosphate salt, such as potassium hexafluorophosphate, to yield this compound

Análisis De Reacciones Químicas

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.

Substitution: The vinyl group in the compound can undergo substitution reactions with nucleophiles, forming substituted imidazolium compounds

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Aplicaciones Científicas De Investigación

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in organic synthesis, facilitating reactions such as alkylation, acylation, and polymerization

Industry: The compound is used in the production of advanced materials, such as conductive polymers and ionic liquids, which are utilized in various industrial processes

Comparación Con Compuestos Similares

1-Vinyl-3-Ethylimidazolium Hexafluorophosphate can be compared with other similar ionic liquids, such as:

1-Butyl-3-Methylimidazolium Hexafluorophosphate: This compound has a longer alkyl chain, which can affect its solubility and thermal stability.

1-Ethyl-3-Methylimidazolium Tetrafluoroborate: This ionic liquid has a different anion, which can influence its reactivity and catalytic properties.

1-Butyl-3-Methylimidazolium Chloride: The chloride ion in this compound can lead to different chemical reactivity compared to the hexafluorophosphate ion

These comparisons highlight the unique properties of this compound, such as its high thermal stability and excellent solubility, making it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.F6P/c1-3-8-5-6-9(4-2)7-8;1-7(2,3,4,5)6/h3,5-7H,1,4H2,2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXFPXRCWMKTHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2613067.png)

![1-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B2613068.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2613070.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4,4-difluoropiperidine](/img/structure/B2613071.png)

![2-((2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2613075.png)

![2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2613078.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2613080.png)

![2-{[5-(4-chlorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2613082.png)

![4-[(1-cyclobutanecarbonylpiperidin-4-yl)oxy]-6-methyl-2H-pyran-2-one](/img/structure/B2613087.png)

![Methyl 1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole-4-carboxylate;dihydrochloride](/img/structure/B2613088.png)